Metharbital
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJKNZONDWOGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023280 | |
| Record name | Metharbital | |
| Source | EPA DSSTox | |
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Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metharbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.95e+01 g/L | |
| Record name | Metharbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00463 | |
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| Record name | Metharbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50-11-3 | |
| Record name | Metharbital | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Metharbital [USP:INN:BAN:JAN] | |
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| Record name | Metharbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00463 | |
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| Record name | metharbital | |
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| Record name | Metharbital | |
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| Record name | Metharbital | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Metharbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150.5 °C | |
| Record name | Metharbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00463 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metharbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Neuropharmacological Mechanisms of Metharbital Action
Primary Receptor Modulation: GABAergic System
The principal mechanism of metharbital's action is its potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.
Direct Binding Site Interaction at GABAA Receptors
This compound interacts with the GABAA receptor, a ligand-gated ion channel, at a binding site distinct from that of GABA itself. hmdb.cat3db.canih.gov While benzodiazepines bind at the interface of α and γ subunits, barbiturates like this compound are understood to bind to the α or β subunits of the GABAA receptor. drugbank.commedscape.com This allosteric binding modulates the receptor's function. doctorlib.org Some research indicates that anticonvulsant barbiturates, including this compound, may interact differently with the GABA receptor complex compared to sedative-hypnotic barbiturates like pentobarbital (B6593769). nih.govannualreviews.org
Modulation of Chloride Ionophore Kinetics
Upon binding to the GABAA receptor, this compound potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl⁻) ion channel. hmdb.cat3db.canih.govmedscape.comwikipedia.org This is a key distinction from benzodiazepines, which increase the frequency of channel opening. wikipedia.orgclinicalgate.com The prolonged opening of the chloride channel allows a greater influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential. This enhancement of GABA-mediated chloride currents potentiates and prolongs the inhibitory actions of GABA. medscape.comresearchgate.net The interaction of barbiturates with the GABA receptor is dependent on the presence of chloride ions. jneurosci.org
Potentiation of Post-Synaptic Inhibitory GABAergic Tone in Thalamus
The modulation of GABAA receptors by this compound leads to a significant potentiation of the post-synaptic inhibitory effect of GABA, particularly noted in the thalamus. hmdb.cat3db.cadrugbank.com This enhanced inhibitory tone is a crucial element of this compound's anticonvulsant and sedative effects. The net result of this compound's action on the GABAergic system is an acute and powerful enhancement of inhibitory neurotransmission. hmdb.cat3db.cadrugbank.com
Secondary Receptor Modulation: Glutamatergic System
In addition to its primary effects on the GABAergic system, this compound also modulates the glutamatergic system, the main excitatory neurotransmitter system in the brain.
Inhibition of Excitatory AMPA-Type Glutamate (B1630785) Receptors
This compound directly inhibits the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptors. hmdb.cat3db.cawikipedia.orgdrugbank.com Glutamate is the principal excitatory neurotransmitter, and its action at AMPA receptors is crucial for fast synaptic transmission. drugbank.comwikipedia.org By blocking these receptors, this compound produces a profound suppression of glutamatergic neurotransmission. hmdb.cat3db.cadrugbank.com This dual action of enhancing GABAergic inhibition and suppressing glutamatergic excitation explains the potent central nervous system depressant effects of barbiturates like this compound. wikipedia.orgpharmacology2000.com
Interactive Data Tables
This compound's Primary and Secondary Receptor Targets
| Target | Action | System | Reference |
| GABAA Receptor | Positive Allosteric Modulator / Potentiator | GABAergic | drugbank.comdrugbank.com |
| AMPA Receptor | Antagonist / Inhibitor | Glutamatergic | wikipedia.orgdrugbank.com |
Comparative Neuropharmacology of this compound
To fully understand this compound's neuropharmacological profile, it is useful to compare it with phenobarbital (B1680315), another prominent barbiturate (B1230296) used in the treatment of epilepsy. nih.govpharmacompass.com
Similarities and Distinctions with Phenobarbital Mechanisms
A key distinction between the two compounds lies in their metabolism. This compound is metabolized in the liver via N-demethylation to its active metabolite, barbital (B3395916). simsrc.edu.inkarger.comnih.gov Phenobarbital, on the other hand, is primarily metabolized through hydroxylation. researchgate.net While both this compound and phenobarbital are effective anticonvulsants, only phenobarbital, along with mephobarbital, is noted to be effective at subhypnotic doses. arpimed.am
| Feature | This compound | Phenobarbital |
| Primary Mechanism | Positive allosteric modulator of GABA-A receptors. wikipedia.orgdrugbank.com | Positive allosteric modulator of GABA-A receptors. researchgate.netnih.gov |
| Glutamate Receptor Action | AMPA receptor antagonist. wikipedia.orgdrugbank.com | AMPA/kainate receptor antagonist. researchgate.netnih.gov |
| Active Metabolite | Barbital. simsrc.edu.inkarger.com | p-hydroxyphenobarbital (less active). researchgate.net |
| Primary Metabolic Pathway | N-demethylation. simsrc.edu.inkarger.com | Hepatic microsomal enzymes (hydroxylation). researchgate.net |
Differential Effects on Neuronal Activity in Specific Brain Regions
The influence of barbiturates on neuronal activity varies across different regions of the brain.
In the neocortex, a brain region heavily involved in the generation and spread of seizures, barbiturates like phenobarbital enhance inhibition. nih.gov They achieve this by increasing the decay time of GABA-Aergic inhibitory postsynaptic currents (IPSCs) and, at higher concentrations, by directly activating GABA-A receptors, which shunts neuronal firing. nih.gov This potentiation of neocortical inhibition is a key factor in their anticonvulsant efficacy. nih.gov
The thalamocortical circuit is critical in the generation of rhythmic activity, including the spike-wave discharges characteristic of absence seizures. ucdavis.edu Barbiturates prolong the inhibitory effect of GABA in the thalamus. nih.govdrugbank.comt3db.ca This action disrupts the synchronized, oscillatory firing patterns within the thalamocortical network that are necessary for the propagation of certain types of seizures. ucdavis.edu However, it is noted that some barbiturates, like phenobarbital, may have less pronounced effects on GABAergic transmission in thalamocortical neurons compared to neocortical neurons. nih.gov Furthermore, barbiturates are generally not effective against absence seizures and may even exacerbate them, possibly due to their lack of specificity for certain GABA-A receptor subtypes involved in thalamocortical oscillations. ucdavis.edu
Neocortical Neuronal Inhibition
Molecular and Cellular Electrophysiological Studies
Electrophysiological techniques, such as patch-clamp recordings, have provided detailed insights into the molecular actions of barbiturates. These studies have shown that barbiturates increase the duration of GABA-activated chloride channel openings without changing the frequency of openings or the channel's conductance. acnp.orgnih.govumich.edu This leads to a longer-lasting inhibitory effect for each GABA binding event.
At concentrations higher than those typically used for therapeutic effect, barbiturates can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA. ucdavis.eduacnp.org This direct gating action contributes to their sedative and anesthetic effects. acnp.org Studies on cultured spinal cord neurons have quantified these effects, showing that barbiturates like pentobarbital and phenobarbital prolong channel openings and promote the entry of the channel into a long-lived open state. nih.govumich.edu This detailed understanding at the single-channel level helps to explain the powerful CNS depressant effects of this drug class.
| Electrophysiological Parameter | Effect of Barbiturates (e.g., Pentobarbital, Phenobarbital) |
| GABA-A Channel Mean Open Time | Increased. acnp.orgnih.govumich.edu |
| GABA-A Channel Opening Frequency | No significant change. acnp.org |
| GABA-A Channel Conductance | No significant change. acnp.org |
| Direct GABA-A Receptor Gating | Occurs at high concentrations. ucdavis.eduacnp.org |
Analysis of Inhibitory Postsynaptic Currents (IPSCs)
The hallmark of this compound's action, like other barbiturates, is its positive allosteric modulation of the GABA-A receptor. drugbank.com This receptor, upon binding with the neurotransmitter gamma-aminobutyric acid (GABA), forms a chloride ion channel. annualreviews.org The influx of chloride ions through this channel hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus producing an inhibitory postsynaptic current (IPSC).
This compound binds to a distinct site on the GABA-A receptor and potentiates its function by increasing the duration of the chloride channel opening, without altering the frequency of opening or the conductance of the channel itself. drugbank.comumich.edu This prolonged channel opening allows for a greater influx of chloride ions for each GABA binding event, thereby enhancing the magnitude and duration of the IPSC. This leads to a more profound and sustained inhibitory effect on the postsynaptic neuron. drugbank.com
Table 1: Effect of Phenobarbital on GABA-A Receptor-Mediated Currents This table presents data from studies on phenobarbital, which is considered to have a mechanism of action equivalent to this compound.
| Parameter | Drug | Concentration | Effect | Reference |
| GABA-evoked Currents | Phenobarbital | 100 µM | 433% ± 46% potentiation of control | mdpi.com |
| Mean Channel Open Duration | Phenobarbital | - | Increased | umich.edu |
| Channel Opening Frequency | Phenobarbital | - | No change | umich.edu |
| Single Channel Conductance | Phenobarbital | - | No change | umich.edu |
Examination of Input Conductance Modulation
Input conductance, the inverse of input resistance, is a measure of the passive electrical conductivity of a neuron's membrane at rest. An increase in input conductance signifies a "leakier" membrane, making the neuron less excitable as more current is required to reach the action potential threshold.
Table 2: Influence of Phenobarbital on Neuronal Passive Membrane Properties This table includes findings from research on phenobarbital, which shares a similar pharmacological profile with this compound.
| Parameter | Treatment Group | P14 | P29+ | Reference |
| Input Resistance (MΩ) | Saline | 201 ± 81 | 261 ± 82 | nih.gov |
| Phenobarbital | 223 ± 74 | 265 ± 121 | nih.gov | |
| Membrane Time Constant (ms) | Saline | 28.5 ± 10.3 | 35.8 ± 11.2 | nih.gov |
| Phenobarbital | 39.5 ± 15.1 | 30.1 ± 10.9 | nih.gov |
Studies on Evoked Action Potential Firing
Beyond its potentiation of GABAergic inhibition, this compound can also directly affect a neuron's ability to fire action potentials, particularly at high frequencies. This action is thought to contribute to its anticonvulsant properties.
At higher concentrations, barbiturates have been shown to inhibit sustained high-frequency repetitive firing of neurons. doctorlib.org This effect is attributed to the blockade of voltage-gated sodium channels. By interacting with these channels, barbiturates can reduce the influx of sodium ions necessary for the generation of action potentials. This leads to a decrease in the number of action potentials fired in response to a sustained depolarizing stimulus. frontiersin.org Furthermore, some barbiturates have been observed to inhibit certain types of voltage-gated calcium channels, which would further dampen neuronal excitability by reducing neurotransmitter release. doctorlib.org
In addition to these direct effects on ion channels, the enhancement of spike frequency adaptation has been proposed as another mechanism by which barbiturates inhibit repetitive firing. nih.gov Spike frequency adaptation is the phenomenon where the firing rate of a neuron decreases over time in response to a constant stimulus. Barbiturates can enhance this process, leading to a more rapid cessation of firing.
Table 3: Effect of Phenobarbital on Neuronal Firing This table summarizes findings from studies on phenobarbital, which is pharmacologically comparable to this compound.
| Firing Parameter | Condition | Effect of Phenobarbital | Reference |
| Number of Spikes (Action Potentials) | Control | Significant reduction from 2.7 ± 0.2 to 1.9 ± 0.2 | frontiersin.org |
| Sustained Repetitive Firing | High Concentrations | Inhibition | doctorlib.org |
| Spike Frequency Adaptation | - | Enhancement | nih.gov |
Preclinical Pharmacokinetic and Metabolic Research of Metharbital
Absorption, Distribution, Metabolism, and Excretion (ADME) Research Methodologies
The investigation of Metharbital's ADME profile has utilized a variety of preclinical research methodologies. In vitro techniques are crucial for initial screening and mechanistic studies. pharmtech.com A key method involves using liver microsomal preparations from different species, such as rats, to study metabolic pathways. annualreviews.org These preparations contain the enzyme systems responsible for drug metabolism. annualreviews.orgbauschhealth.com
Researchers have employed these in vitro systems to measure the rate of this compound's metabolism by quantifying the appearance of its metabolites over time. annualreviews.org Analytical techniques such as gas-liquid chromatography have been instrumental in separating and quantifying both the parent drug and its metabolites from biological samples. jst.go.jp Furthermore, studies have utilized radiolabeled compounds, such as ¹⁴C-metharbital, to trace the metabolic fate of the drug. annualreviews.org
In vivo studies in animal models, including rats and dogs, provide a more holistic understanding of a drug's behavior in a complete biological system. pitt.edu These studies involve administering the drug to the animals and subsequently analyzing blood and urine samples to determine the concentration of the parent drug and its metabolites over time. nih.gov This allows for the characterization of the drug's absorption, distribution throughout the body, metabolic conversion, and routes of elimination. pitt.edunih.gov
Metabolic Pathways of this compound
The primary route of metabolism for this compound is through biotransformation in the liver. bauschhealth.com This process is essential for its eventual elimination from the body.
The N-demethylation of this compound is catalyzed by the hepatic microsomal enzyme system. annualreviews.orgecddrepository.org These enzymes, located in the endoplasmic reticulum of liver cells, are responsible for the metabolism of a vast number of drugs and other foreign compounds. bauschhealth.comdrugs.com Specifically, cytochrome P450 (CYP) isoforms, particularly CYP2C9 and CYP2C19, have been identified as being involved in this biotransformation. The process requires the presence of NADPH and oxygen to proceed. annualreviews.org Barbiturates as a class are known to be metabolized by this system and can also induce the production of these enzymes, potentially affecting their own metabolism and that of other drugs. bauschhealth.comdrugs.com
Studies comparing the metabolism of this compound to other N-methylated barbiturates, such as mephobarbital, provide insight into the structure-activity relationships of the metabolizing enzymes. Mephobarbital, which is N-methylated phenobarbital (B1680315), is also demethylated by the liver to form phenobarbital. nih.govdoctorlib.org Research using rat liver microsomes has directly compared the demethylation of this compound with other substrates. For instance, one study found that trimethadione (B1683041) had a much lower affinity for the rat liver microsomal demethylating enzyme system than this compound. annualreviews.orgjst.go.jp
The table below summarizes the primary metabolic transformation of this compound and a related barbiturate (B1230296).
| Parent Drug | Primary Metabolic Pathway | Active Metabolite |
| This compound | N-demethylation | Barbital (B3395916) |
| Mephobarbital | N-demethylation | Phenobarbital |
This table illustrates the parallel metabolic pathways of two N-methylated barbiturates.
Hepatic Microsomal Enzyme System Involvement in this compound Metabolism
Enzyme Kinetics and Metabolic Inhibition/Induction Studies
Understanding the kinetics of the enzymes that metabolize this compound and how other substances can affect this metabolism is crucial for predicting potential drug-drug interactions.
Competitive inhibition occurs when two different drugs that are substrates for the same enzyme compete for the enzyme's active site. saudedireta.com.brnih.gov This can lead to a reduced rate of metabolism for one or both drugs. saudedireta.com.br
Research has demonstrated that the demethylation of this compound can be competitively inhibited by other compounds that are also metabolized by the hepatic microsomal enzyme system. annualreviews.org In one key study, it was shown that this compound and trimethadione mutually inhibited each other's demethylation in rat liver microsomes. annualreviews.orgjst.go.jp This finding suggested that both substrates were competing for the same active site on the enzyme. annualreviews.org The affinity of the enzyme for this compound was found to be significantly higher than its affinity for trimethadione. annualreviews.org
Further studies have shown that even the demethylated metabolite of trimethadione, DMO (5,5-dimethyl-2,4-oxazolidinedione), can inhibit the demethylation of this compound. annualreviews.org This type of inhibition, where multiple substrates vie for the same metabolic pathway, is a critical consideration in polypharmacy, as it can lead to altered drug concentrations and effects. saudedireta.com.brnih.gov
The table below presents findings from a competitive inhibition study.
| Substrate | Inhibitor | Observation | Reference |
| This compound | Trimethadione | Mutual competitive inhibition of demethylation | annualreviews.orgjst.go.jp |
| Trimethadione | This compound | Mutual competitive inhibition of demethylation | annualreviews.orgjst.go.jp |
| This compound | DMO (metabolite of Trimethadione) | Inhibition of demethylation | annualreviews.org |
This table details the observed competitive inhibition between this compound and Trimethadione, as well as inhibition by a metabolite, in rat liver microsome studies.
Impact of Metabolites on Parent Compound Metabolism
The metabolic pathway of a parent drug can be influenced by the presence of its own metabolites or the metabolites of co-administered drugs, a phenomenon known as product inhibition or metabolite-drug interaction. In the preclinical evaluation of this compound, research has explored how metabolites can affect its primary metabolic process, N-demethylation.
Studies utilizing in vitro models have provided insights into this type of inhibition. For instance, research on the demethylation of this compound by rat liver microsomal enzymes has shown that the process can be inhibited by the metabolites of other drugs that share the same metabolic pathway. annualreviews.org A key example is the interaction with trimethadione and its demethylated metabolite, dimethadione (B107723) (DMO). In one study, DMO was found to inhibit the demethylation of both its parent compound, trimethadione, and this compound. annualreviews.org This suggests that the metabolite competes for or otherwise interacts with the active site of the N-demethylating enzyme system responsible for metabolizing this compound. annualreviews.org
This type of inhibition is significant as it demonstrates that the accumulation of a metabolite, even one not derived from the parent drug, can slow the parent drug's clearance. Generally, compounds that are themselves substrates for a particular microsomal enzyme system can act as competitive inhibitors for other substrates of the same enzyme. annualreviews.org However, the inhibition by a metabolite like DMO, which is not believed to be a substrate for further microsomal metabolism, points towards a non-competitive or product inhibition mechanism. annualreviews.org While the primary metabolite of this compound is barbital, which is structurally distinct and not subject to the same demethylation process, the principle of metabolite-mediated inhibition remains a crucial consideration in its pharmacokinetic profile. annualreviews.org
Preclinical Models for Metabolism Research
To elucidate the metabolic fate of this compound, researchers employ a variety of preclinical models, both in vitro and in vivo. These models are essential for identifying metabolic pathways, characterizing the enzymes involved, and understanding the pharmacokinetic profile of the compound and its metabolites.
In vitro hepatic models are fundamental tools for investigating the initial phases of drug metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. annualreviews.orgresearchgate.net
Rat Liver Microsomes: Rat liver microsomes have been extensively used to study the N-demethylation of this compound. annualreviews.orgjst.go.jp These preparations allow for controlled experiments to determine reaction kinetics and identify cofactors. Research has established that the N-demethylation of this compound is catalyzed by an enzyme system localized in the liver's microsomal fraction and requires the presence of Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and oxygen to function. annualreviews.org
Studies using radiolabeled [14C]-metharbital with rat liver microsomes have allowed for the quantification of its conversion to its demethylated analog, barbital. annualreviews.org This model has also been instrumental in studying competitive inhibition. For example, it was demonstrated that this compound and trimethadione mutually inhibit each other's demethylation, suggesting they compete for the same active site on the enzyme. annualreviews.org The affinity of this compound for the rat liver microsomal demethylating enzyme system was found to be significantly higher than that of trimethadione. annualreviews.org
Human Liver Microsomes (HLMs): While specific studies on this compound using HLMs are less prominent in the provided literature, HLMs are considered the gold standard for in vitro human metabolism studies. researchgate.netmdpi.com They are used to identify the specific human CYP450 isoforms responsible for a drug's metabolism (e.g., CYP2C9, CYP2C19, CYP3A4), which is crucial for predicting drug-drug interactions in humans. mdpi.com The general methodology involves incubating the compound with HLMs and necessary cofactors, followed by analysis to identify and quantify the formation of metabolites. researchgate.net
Interactive Data Table: Summary of Findings from In Vitro Metabolism Studies of this compound Search or filter the data using the options below.
| Model System | Key Process Studied | Cofactors Required | Key Findings | Reference |
|---|---|---|---|---|
| Rat Liver Microsomes | N-demethylation | NADPH and Oxygen | Demonstrated conversion of this compound to barbital; showed higher affinity for the demethylating enzyme system compared to trimethadione. | annualreviews.org |
| Rat Liver Microsomes | Competitive Inhibition | NADPH and Oxygen | This compound and trimethadione competitively inhibit each other's demethylation. | annualreviews.org |
| Rat Liver Microsomes | Metabolite Inhibition | NADPH and Oxygen | Demethylation of this compound was inhibited by DMO (the metabolite of trimethadione). | annualreviews.org |
In vivo animal models, particularly rodents, are critical for understanding the complete pharmacokinetic and metabolic profile of a drug within a living system. These models allow for the study of absorption, distribution, metabolism, and excretion (ADME) over time.
Rat Models of Hepatic Impairment: One important use of in vivo models is to investigate how disease states affect drug metabolism. Studies have been conducted in rats with acute hepatic damage, induced by agents like carbon tetrachloride, to assess the impact on this compound metabolism. nih.govkarger.comkarger.com In these studies, liver damage was shown to significantly impair this compound metabolism. nih.govkarger.com
Compared to control rats, animals with hepatic damage exhibited prolonged this compound-induced sleeping times and reduced slopes of the log this compound plasma concentration-time curves, indicating slower elimination. nih.govkarger.comkarger.com The clearance of this compound from plasma and the subsequent urinary elimination of its metabolite, barbital, decreased as the severity of the liver damage increased. nih.govkarger.com These findings demonstrate that the kinetics of both the parent drug (this compound) and its metabolite (barbital) are sensitive indicators of the liver's drug-metabolizing capacity. nih.govkarger.comkarger.com It was also noted that renal elimination of unchanged this compound was negligible, with only about 6-7% of the dose being excreted in the urine, underscoring the liver as the primary site of its clearance. nih.govkarger.com
This model is valuable for demonstrating the reliance of this compound clearance on hepatic function and suggests that monitoring the urinary elimination of barbital after this compound administration could serve as a functional test for hepatic metabolic capacity. nih.govkarger.comkarger.com
Interactive Data Table: Impact of Hepatic Damage on this compound and Barbital Kinetics in Rats Search or filter the data using the options below.
| Condition | Pharmacokinetic Parameter | Observation | Implication | Reference |
|---|---|---|---|---|
| Control (Healthy Rats) | This compound Plasma Concentration | Steady decline over time. | Normal hepatic clearance. | karger.com |
| Control (Healthy Rats) | Barbital Plasma Concentration | Gradual rise to a maximum value, followed by slow disappearance. | Formation via metabolism of this compound, followed by its own elimination. | karger.com |
| Hepatic Damage (CCl4-treated) | This compound Plasma Clearance | Decreased with increasing severity of damage. | Impaired hepatic drug-metabolizing capacity. | nih.govkarger.com |
| Hepatic Damage (CCl4-treated) | Barbital Urinary Elimination | Decreased with increasing severity of damage. | Reduced formation from this compound due to impaired hepatic metabolism. | nih.govkarger.com |
| Hepatic Damage (CCl4-treated) | This compound Sleeping Time | Prolonged compared to controls. | Slower elimination of the active parent compound. | nih.govkarger.com |
Structure Activity Relationship Sar Studies of Metharbital and Barbiturate Derivatives
Structural Determinants of Anticonvulsant Activity
The anticonvulsant action of barbiturates is highly dependent on the nature of the substituents at the C-5 position of the barbituric acid ring. For a compound to possess sedative-hypnotic and anticonvulsant properties, it must have specific alkyl or aryl groups at this position, as the parent compound, barbituric acid, is devoid of central nervous system activity. drugs.com
Metharbital, chemically known as 5,5-diethyl-1-methylbarbituric acid, features two ethyl groups at the C-5 position. This substitution pattern is a critical determinant of its anticonvulsant profile. The presence of a phenyl group at C-5, as seen in phenobarbital (B1680315), is associated with a more selective anticonvulsant action with less sedation compared to aliphatic-substituted barbiturates. drugs.com However, this compound is among the non-C-phenyl barbiturates that exhibit effective anticonvulsant properties.
A significant structural feature of this compound is the methylation at the N-1 position of the barbituric acid ring. This N-methylation distinguishes it from its close analog, barbital (B3395916). This structural modification has a profound impact on its pharmacological properties. For instance, N-methylation in some barbiturates can lead to stereoisomers with opposing effects; in the case of 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB), the (S)-enantiomer is a convulsant, while the (R)-enantiomer is an anticonvulsant. nih.gov The N-methyl group in this compound also influences its metabolism, as it undergoes N-demethylation to its active metabolite, barbital.
Quantitative structure-activity relationship (QSAR) studies on barbiturates have further refined our understanding of the structural requirements for anticonvulsant activity. These studies have highlighted the importance of lipophilicity and molecular geometry for activity against pentylenetetrazol (s.c.Met)-induced seizures, while topological and electronic properties are more critical for activity against maximal electroshock (MES)-induced seizures. nih.gov
| Compound | C-5 Substituents | N-1 Substituent | Primary Anticonvulsant Activity Noted |
|---|---|---|---|
| This compound | Two ethyl groups | Methyl group | Effective against various seizure types. drugs.com |
| Phenobarbital | One ethyl group, one phenyl group | Hydrogen | Selective anticonvulsant action. drugs.com |
| Barbital | Two ethyl groups | Hydrogen | Anticonvulsant properties. neupsykey.com |
| Mephobarbital | One ethyl group, one phenyl group | Methyl group | Anticonvulsant, metabolized to phenobarbital. nih.gov |
Influence of Chemical Structure on Receptor Binding Affinity
The primary molecular target for the anticonvulsant action of this compound and other barbiturates is the γ-aminobutyric acid type A (GABAA) receptor. drugbank.comt3db.ca These receptors are ligand-gated ion channels that mediate the major inhibitory neurotransmission in the central nervous system. This compound acts as a positive allosteric modulator of the GABAA receptor, binding to a site distinct from the GABA binding site. drugbank.comt3db.ca
The chemical structure of this compound directly influences its binding affinity to the GABAA receptor complex. Research has shown that this compound inhibits the binding of [3H]dihydropicrotoxinin ([3H]DHP), a ligand that binds to the convulsant site within the chloride ion channel of the GABAA receptor, with an IC50 of 10 µM. ncats.ioncats.io This indicates a direct interaction with a component of the receptor-ionophore complex.
The affinity of barbiturates for their binding site on the GABAA receptor is influenced by the substituents at the C-5 position. While detailed comparative binding studies for a wide range of derivatives are not always available, it is understood that both the size and lipophilicity of these substituents play a role. The N-methylation in this compound also contributes to its binding characteristics. While phenobarbital shows enhancement of GABAA receptor binding affinity in some brain regions, the effects can vary depending on the specific receptor subunit composition. doctorlib.org
| Compound | Target Receptor | Mechanism of Action | Binding Affinity (IC50) |
|---|---|---|---|
| This compound | GABAA Receptor | Positive allosteric modulator, potentiates GABAergic neurotransmission. drugbank.com | 10 µM for inhibition of [3H]DHP binding. ncats.ioncats.io |
| Phenobarbital | GABAA Receptor | Positive allosteric modulator. doctorlib.org | Modulates binding kinetics, with region-dependent affinity changes. doctorlib.org |
Structure-Dependent Modulations of Ion Channel Function
The binding of this compound to the GABAA receptor leads to a specific modulation of the associated chloride ion channel. Unlike benzodiazepines, which increase the frequency of channel opening in the presence of GABA, barbiturates like this compound increase the duration of time the chloride ionophore is open. drugbank.comt3db.cadoctorlib.org This prolonged opening allows for a greater influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a more potent inhibitory postsynaptic potential.
This mechanism of action is directly tied to the chemical structure of the barbiturate (B1230296). The ability to prolong channel opening is a characteristic feature of this class of drugs. Studies have shown that this effect is chloride-dependent, further supporting the direct interaction with the GABAA receptor-chloride ionophore complex. jneurosci.org
Toxicological Research and Safety Mechanisms of Metharbital
Cellular and Molecular Mechanisms of Metharbital Toxicity
The toxicological effects of this compound at the cellular level are primarily rooted in its interaction with central nervous system neurotransmitter receptors. nih.govt3db.ca this compound binds to a specific site on the gamma-aminobutyric acid type A (GABAA) receptor, which is associated with a chloride ion channel. nih.govt3db.cadrugbank.com This binding action increases the duration for which the chloride ionophore remains open, thereby prolonging the postsynaptic inhibitory effects of GABA, particularly in the thalamus. nih.govt3db.cadrugbank.com The ultimate result of this action is an acute enhancement of inhibitory GABAergic tone. nih.govt3db.ca
This potentiation of GABAergic inhibition is also linked to significant decreases in neuronal calcium conductance that is sensitive to GABA. nih.govt3db.ca Furthermore, like other barbiturates, this compound exhibits a secondary mechanism of toxicity through the potent and direct inhibition of excitatory AMPA-type glutamate (B1630785) receptors. nih.govdrugbank.com This action leads to a significant suppression of glutamatergic neurotransmission. nih.govdrugbank.com
Impact on Specific Organ Systems in Preclinical Models
Preclinical research has provided critical insights into how this compound affects specific organ systems, with a significant focus on the hepatic system due to its central role in drug metabolism.
The liver is the primary site for the metabolism of this compound. drugs.com Research demonstrates a direct correlation between hepatic health and the body's ability to process this compound. In preclinical studies using rats, acute liver damage induced by carbon tetrachloride was shown to significantly impair this compound metabolism. nih.govkarger.com This impairment had observable toxicological consequences. nih.govkarger.com
In rats with induced hepatic damage, the clearance of this compound from plasma was reduced, and the elimination of its primary metabolite, barbital (B3395916), in the urine decreased as the severity of the liver damage increased. nih.govkarger.com These findings underscore that the kinetics of both this compound and its metabolite are sensitive indicators of the liver's drug-metabolizing capacity. nih.govkarger.com The primary metabolic pathway for this compound is hepatic N-demethylation, which converts it to barbital.
Table 2: Effects of Acute Hepatic Damage on this compound Kinetics in Rats
| Parameter | Observation in Rats with Hepatic Damage | Reference |
|---|---|---|
| This compound Sleeping Time | Prolonged compared to control rats. | nih.govkarger.com |
| This compound Plasma Concentration | Reduced slope of the log concentration-time curve. | nih.govkarger.com |
| This compound Plasma Clearance | Decreased with increasing severity of damage. | nih.govkarger.com |
| Urinary Elimination of Barbital | Decreased with increasing severity of damage. | nih.govkarger.com |
Comparative Toxicity Profiles with Other Barbiturates
The toxicological profile of this compound can be further understood through comparison with other barbiturates, such as phenobarbital (B1680315) and mephobarbital. A key structural feature differentiating this compound is its N-methyl group, which is absent in barbital. This structural modification influences its metabolism.
This compound undergoes N-demethylation in the liver to form barbital, a metabolite that possesses weaker anticonvulsant activity. This metabolic pathway contrasts with that of mephobarbital, which is metabolized to phenobarbital, a more potent anticonvulsant. While this compound demonstrated comparable efficacy to phenobarbital against motor seizures in an early comparative study, it was associated with higher risks of sedation. Generally, barbiturates are metabolized by hepatic microsomal enzymes, and with the exception of this compound and mephobarbital, phenobarbital is the only other barbiturate (B1230296) considered effective for epilepsy. drugs.comiarc.fr
Table 3: Comparative Metabolism of Selected Barbiturates
| Compound | Primary Metabolic Pathway | Primary Metabolite | Relative Activity of Metabolite |
|---|---|---|---|
| This compound | Hepatic N-demethylation. | Barbital. | Weaker anticonvulsant activity. |
| Mephobarbital | Hepatic N-demethylation | Phenobarbital. | More potent anticonvulsant. |
| Phenobarbital | Hepatic microsomal enzymes. drugs.com | Various hydroxylated derivatives (less active) | Less active than parent compound. |
Analytical Methodologies for Metharbital Quantification in Research
Chromatographic Techniques
Chromatography stands as the cornerstone for the definitive identification and quantification of metharbital. ontosight.ai Techniques such as gas chromatography and high-performance liquid chromatography, particularly when coupled with mass spectrometry, provide the high degree of sensitivity and specificity required for forensic and clinical applications. ontosight.aiunodc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely accepted method for the analysis of barbiturates, including this compound. siemens-healthineers.comthermofisher.comresearchgate.net It is frequently utilized as a confirmatory technique following a preliminary positive screening result. siemens-healthineers.comthermofisher.com The process involves separating volatile compounds in the gas phase and then detecting them with a mass spectrometer, which provides detailed structural information, ensuring high confidence in the identification. unodc.orgresearchgate.net
In systematic toxicological analysis, GC-MS procedures can simultaneously screen for numerous drug classes in biological matrices like blood and urine. researchgate.netnmslabs.comnmslabs.com For barbiturates, which are often not sufficiently volatile or stable for direct GC analysis, a derivatization step is commonly employed to improve their chromatographic properties. researchgate.net One study detailed a liquid-liquid extraction followed by derivatization with 4-carbethoxyhexafluorobutyryl chloride (4-CB) for the analysis of various compounds.
Table 1: GC-MS Parameters for General Drug Screening Including Barbiturates
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nmslabs.com, nmslabs.com |
| Application | Confirmatory analysis and screening in blood and urine. | siemens-healthineers.com, thermofisher.com |
| Sample Preparation | Typically involves liquid-liquid extraction. | |
| Derivatization | Often required to enhance volatility and thermal stability. | researchgate.net |
| Detection | Full-scan mass spectrometry for identification. | researchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the quantification of barbiturates in complex biological matrices due to its superior sensitivity and selectivity compared to GC-MS. ontosight.aioup.com This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series (tandem MS). researchgate.net This process, often using multiple-reaction monitoring (MRM), allows for highly specific detection and quantification, even at very low concentrations. oup.comspringernature.com
A validated LC-MS/MS method for the simultaneous analysis of 17 barbiturates, including this compound, in horse plasma has been described. oup.com This method utilized a reversed-phase C18 column and negative electrospray ionization (ESI). oup.com The analysis was completed within 7 minutes, demonstrating the high-throughput capability of modern LC-MS/MS assays. oup.comspringernature.com While LC-MS/MS is highly effective, it can be susceptible to matrix effects, where endogenous compounds in the sample suppress or enhance the ionization of the target analyte. researchgate.netoup.com For this compound, an ion suppression or enhancement of 41.3% was noted in one study, highlighting the importance of careful method validation. oup.com
Table 2: LC-MS/MS Method Parameters for this compound Analysis in Plasma
| Parameter | Details | Source(s) |
|---|---|---|
| Instrument | Liquid Chromatograph coupled to a 4000 Q-Trap mass spectrometer. | oup.com |
| Column | Reversed-phase ACE C18 column (5 cm × 2.1 mm ID, 5 µm). | oup.com |
| Mobile Phase | Gradient of Solvent A (2 mM ammonium (B1175870) acetate, pH 6.0) and Solvent B (methanol). | oup.com |
| Ionization Mode | Negative Electrospray Ionization (ESI). | oup.com |
| Detection Mode | Multiple-Reaction Monitoring (MRM). | oup.com |
| Limit of Detection (LOD) | 0.003–1 ng/mL (for 17 barbiturates). | oup.com |
| Limit of Quantification (LOQ) | 0.01–2.5 ng/mL (for 17 barbiturates). | oup.com |
| Linear Dynamic Range | 0.1–100 ng/mL. | oup.com |
High-Performance Liquid Chromatography (HPLC) Applications for this compound
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is another established technique for the analysis of barbiturates. unodc.orgijsra.net While generally less sensitive than mass spectrometric methods, HPLC-UV is a reliable and cost-effective option for quantifying higher concentrations of drugs. oup.com Reversed-phase HPLC, using C18 columns, is the most common approach for barbiturate (B1230296) separation. ijsra.netsielc.com
The United Nations Office on Drugs and Crime (UNODC) has outlined an HPLC method suitable for the quantification of eight barbiturates, including this compound. unodc.org This method employs a C18-reverse phase column and a mobile phase consisting of acetonitrile, water, and a buffer like phosphoric acid or, for MS-compatibility, formic acid. unodc.orgsielc.com
Table 3: HPLC Method for Quantification of this compound
| Parameter | Details | Source(s) |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | unodc.org |
| Column | TSK gel Super-ODS C18-reverse phase (2µm, 100 x 4.6 mm) or Hypersil-ODS C18-reverse phase (5µm, 100 x 4.6 mm). | unodc.org |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS-compatibility). | sielc.com |
| Application | Quantification of allobarbital, amobarbital, barbital (B3395916), cyclobarbital, this compound, pentobarbital (B6593769), phenobarbital (B1680315), and secobarbital. | unodc.org |
Thermoresponsive HPLC in Barbiturate Analysis
A novel advancement in HPLC is the use of thermoresponsive polymer columns. ijsra.netresearchgate.netresearchgate.net These columns, often packed with materials like poly(N-isopropylacrylamide), exhibit thermally reversible phase transitions. researchgate.netresearchgate.net The surface of the column packing can be changed from hydrophilic to hydrophobic by adjusting the column temperature. researchgate.net This allows for the separation of analytes by controlling temperature, often using only aqueous solutions as the mobile phase without organic solvents. researchgate.net
A study demonstrated the successful separation of five barbiturates, including this compound, in human urine using a thermoresponsive HPLC method. researchgate.netresearchgate.net By elevating the column temperature from 10°C to 50°C, the five compounds became well-separated. researchgate.netresearchgate.net The method showed good linearity in the range of 0.2-10 mg/ml, indicating its potential for use in forensic toxicology. researchgate.net
Table 4: Thermoresponsive HPLC for Barbiturate Separation
| Parameter | Details | Source(s) |
|---|---|---|
| Column Packing | N-isopropylacrylamide polymer. | researchgate.net, researchgate.net |
| Principle | Separation is controlled by adjusting column temperature, which alters the hydrophobicity of the stationary phase. | researchgate.net |
| Temperature Range | 10°C (hydrophilic surface) to 50°C (hydrophobic surface). | researchgate.net, researchgate.net |
| Analytes Separated | This compound, primidone, phenobarbital, mephobarbital, and pentobarbital. | researchgate.net |
| Linearity Range | 0.2–10 mg/ml for the five barbiturates. | researchgate.net |
Immunoassay Techniques for Preliminary Detection
Immunoassays are widely used as a rapid and cost-effective initial screening tool for detecting the presence of barbiturates in biological samples, particularly urine. ontosight.aiunodc.orgontosight.ai These tests, such as the enzyme-linked immunosorbent assay (ELISA) and homogeneous enzyme immunoassay, are based on the principle of competitive binding. ontosight.aithermofisher.comontosight.ai In a typical assay, barbiturates present in a sample compete with enzyme-labeled barbiturates for a limited number of specific antibody binding sites. thermofisher.com The resulting enzyme activity is inversely proportional to the concentration of the drug in the sample. thermofisher.com
While sensitive, immunoassays are class-specific, meaning they detect the presence of barbiturates as a group but cannot distinguish between individual compounds like this compound and phenobarbital. siemens-healthineers.com Therefore, a positive result from an immunoassay is considered presumptive and must be confirmed by a more specific and selective method, such as GC-MS or LC-MS/MS. unodc.orgsiemens-healthineers.comthermofisher.com Commercially available assays have cutoff concentrations, commonly 200 ng/mL or 300 ng/mL, to distinguish between positive and negative samples. siemens-healthineers.com
Table 5: Characteristics of Immunoassay Screening for Barbiturates
| Feature | Description | Source(s) |
|---|---|---|
| Principle | Competitive binding between sample drug and enzyme-labeled drug for antibody sites. | ontosight.ai, thermofisher.com |
| Application | Initial, preliminary screening of biological fluids (e.g., urine). | ontosight.ai, unodc.org |
| Specificity | Class-specific for barbiturates; does not identify individual compounds. | siemens-healthineers.com |
| Confirmation | Positive results require confirmation by a more specific method like GC-MS or LC-MS/MS. | unodc.org, thermofisher.com |
| Common Cutoff | 200 ng/mL or 300 ng/mL in urine. | siemens-healthineers.com |
Advanced Sample Preparation and Extraction Procedures for this compound Research
Effective sample preparation is a critical step that precedes any analytical measurement, aiming to isolate this compound from the complex biological matrix, concentrate it, and remove interfering substances. ontosight.airesearchgate.net The choice of extraction procedure can significantly impact the accuracy and reliability of the final result. researchgate.net
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for barbiturates. oup.com In a validated method for 17 barbiturates in horse plasma, LLE was performed using methyl tert-butyl ether (MTBE) as the extraction solvent. oup.com The plasma sample was mixed with MTBE, centrifuged, and the organic layer containing the analytes was separated and dried down before being reconstituted for LC-MS/MS analysis. oup.com For solid dosage forms like tablets or capsules, the active ingredient is typically triturated and dissolved in a solvent like methanol. unodc.org
"Dilute and Shoot" is a simpler and faster high-throughput approach, particularly for urine samples analyzed by LC-MS/MS. springernature.com This method involves mixing the urine sample with a large volume of an internal standard reagent and then directly injecting a portion of the mixture into the analytical instrument. springernature.com
Regardless of the method, care must be taken to avoid contamination. This includes using high-purity, HPLC-grade reagents and avoiding materials like certain plastics or parafilm that can leach contaminants into the sample. unl.edu
Table 6: Comparison of Sample Preparation Techniques for this compound
| Technique | Principle | Application/Matrix | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). | Blood, Plasma, Urine | Effective cleanup, concentration of analyte. | Can be time-consuming, requires significant solvent volumes. | oup.com, |
| "Dilute and Shoot" | Simple dilution of the sample with a reagent solution before injection. | Urine | Fast, high-throughput, minimizes sample loss. | Minimal cleanup, can lead to significant matrix effects. | springernature.com |
| Methanol Extraction | Dissolving powdered solid dosage forms in methanol. | Tablets, Capsules | Simple and direct for pharmaceutical formulations. | Not applicable to biological matrices. | unodc.org |
Quality Control and Validation Parameters in Analytical Research
To ensure the reliability and accuracy of this compound quantification, analytical methods must undergo rigorous validation. This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose. Key validation parameters are assessed in accordance with international guidelines. unodc.org
Specificity and Selectivity: This parameter confirms that the analytical method can unequivocally identify and quantify this compound in the presence of other components that may be present in the sample, such as endogenous substances or other drugs. unodc.org For instance, in an LC-MS/MS method for the analysis of 17 barbiturates in horse plasma, the selectivity was ensured by monitoring specific precursor and product ion transitions for each analyte, including this compound. oup.com
Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of this compound within a given range. A study on the determination of five barbiturates in human urine using HPLC demonstrated good linearity in the range of 0.2-10 mg/ml for this compound. researchgate.net Another LC-MS/MS method for 17 barbiturates reported a linear dynamic range of 0.1–100 ng/mL. oup.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijsra.net In a validated LC-MS/MS method, the LOD and LOQ for this compound in horse plasma were reported to be between 0.003–1 ng/mL and 0.01–2.5 ng/mL, respectively. oup.com Another study using electromembrane extraction combined with HPLC-UV reported an LOD of 0.14-0.69 μg/mL for barbiturates. researchgate.net
Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean test results obtained by the method to the true value. oup.com For an LC-MS/MS method, the intra-day precision and accuracy for barbiturates at concentrations of 0.5, 5, and 50 ng/mL were 1.6–8.6% and 96–106%, respectively. The inter-day precision and accuracy at the same concentrations were 2.6–8.9% and 96–106%, respectively. oup.com
Recovery: Recovery is the efficiency of the extraction procedure of an analytical method, within the limits of precision. In a study validating a method for barbiturates in human whole blood, the mean recovery values for phenobarbital and barbital were 99.7% and 88.1%, respectively. researchgate.net
The following interactive data tables summarize key validation parameters for analytical methods used in the quantification of this compound and other barbiturates as reported in various research studies.
Linearity and Detection Limits of Analytical Methods for Barbiturates
| Analytical Method | Analyte(s) | Matrix | Linear Range | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| HPLC | This compound and 4 other barbiturates | Human Urine | 0.2-10 mg/ml | - | - | researchgate.net |
| LC-MS/MS | This compound and 16 other barbiturates | Horse Plasma | 0.1–100 ng/mL | 0.003–1 ng/mL | 0.01–2.5 ng/mL | oup.com |
| EME-HPLC-UV | Barbiturates | Whole Blood/Urine | R² > 0.99 | 0.14-0.69 μg/mL | - | researchgate.net |
| UPLC/MS/MS | Thiobarbital and Phenobarbital | Urine | - | S/N < 5:1 | S/N > 10:1 | ijsra.net |
Precision and Accuracy of an LC-MS/MS Method for Barbiturate Quantification
| Parameter | Concentration Levels | Value Range | Reference |
|---|---|---|---|
| Intra-day Precision (RSD) | 0.5, 5, and 50 ng/mL | 1.6–8.6% | oup.com |
| Intra-day Accuracy | 0.5, 5, and 50 ng/mL | 96–106% | oup.com |
| Inter-day Precision (RSD) | 0.5, 5, and 50 ng/mL | 2.6–8.9% | oup.com |
| Inter-day Accuracy | 0.5, 5, and 50 ng/mL | 96–106% | oup.com |
Research on Drug Drug Interactions Involving Metharbital
Pharmacodynamic Interactions: Enhanced CNS Depression
As a central nervous system (CNS) depressant, metharbital's primary pharmacodynamic effect is to produce sedation and relieve tension. nih.govdrugbank.com This is achieved by binding to the GABA-A receptor, which prolongs the inhibitory effect of GABA in the brain. drugbank.com
When this compound is co-administered with other substances that also depress the central nervous system, there is a significant risk of additive or potentiated CNS depression. drugbank.commedsafe.govt.nz This can lead to enhanced effects such as severe drowsiness, respiratory depression, and loss of coordination. The risk of such interactions is a critical consideration in clinical practice. A wide array of medications can potentiate the CNS depressant effects of this compound. drugbank.com
| Drug Class | Interacting Drugs | Potential Consequence |
| Benzodiazepines | 1,2-Benzodiazepine, Bromazepam, Chlordiazepoxide, Diazepam | Increased risk or severity of CNS depression. drugbank.com |
| Antidepressants | Agomelatine, Amitriptyline, Amitriptylinoxide, Amoxapine, Desipramine, Doxepin, Duloxetine | Increased risk or severity of CNS depression or other adverse effects. drugbank.com |
| Antipsychotics | Acetophenazine, Amisulpride, Aripiprazole, Asenapine, Chlorpromazine, Droperidol | Increased risk or severity of CNS depression. drugbank.com |
| Other Antiepileptics | Brivaracetam, Carbamazepine (B1668303), Lamotrigine (B1674446), Methylphenobarbital, Phenobarbital (B1680315) | Increased risk or severity of CNS depression. drugbank.comdrugbank.com |
| Opioid Analgesics | Alfentanil, Dihydrocodeine | Increased risk or severity of adverse effects, including CNS depression. drugbank.com |
| Anesthetics | Desflurane, Methohexital | Increased risk or severity of CNS depression. drugbank.comdrugbank.com |
| Antihistamines | Azelastine, Carbinoxamine, Cetirizine, Cyproheptadine, Desloratadine, Doxylamine | May increase the central nervous system depressant activities of this compound. drugbank.com |
| Muscle Relaxants | Baclofen, Dantrolene | May increase the central nervous system depressant activities of this compound. drugbank.com |
| Miscellaneous | Alcohol, Dronabinol, Cabergoline, Cannabidiol | May increase the central nervous system depressant activities of this compound. drugbank.commedsafe.govt.nz |
Pharmacokinetic Interactions: Metabolic Enzyme Induction
Barbiturates are well-known inducers of hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) system. saudedireta.com.brwikipedia.org Enzyme induction is a process where a drug increases the synthesis of metabolizing enzymes, leading to faster metabolism of itself or other co-administered drugs. saudedireta.com.brnih.gov This can result in lower plasma concentrations of the affected drugs, potentially leading to a reduction in their therapeutic efficacy. saudedireta.com.brnih.gov As a barbiturate (B1230296), this compound is expected to possess these enzyme-inducing properties. wikidoc.orgccjm.org The onset of enzyme induction typically occurs over about a week after starting the inducing drug. medsafe.govt.nz
The enzyme-inducing properties of barbiturates can have clinically significant effects on the metabolism of other antiepileptic drugs.
Carbamazepine : Phenobarbital, a related barbiturate, is known to enhance the metabolism of carbamazepine, which can reduce its serum concentrations. medsafe.govt.nznih.govucdavis.edu While direct studies on this compound are less common, a similar interaction is anticipated due to their shared chemical class. Co-administration of carbamazepine and this compound may also increase the risk of CNS depression. drugbank.com One source notes that carbamazepine may increase the change in thyroid function activities of this compound. drugbank.com
Lamotrigine : The metabolism of lamotrigine is primarily through glucuronidation. drugbank.com Drugs that induce hepatic enzymes, such as phenobarbital and primidone, can significantly increase the elimination of lamotrigine, thereby reducing its plasma concentration and efficacy. medsafe.govt.nznih.gov Given this compound's classification as a barbiturate, it is expected to have a similar inducing effect on lamotrigine metabolism.
This compound's capacity for enzyme induction extends to various non-antiepileptic drugs, potentially reducing their effectiveness. This occurs because this compound accelerates the breakdown of these drugs in the liver.
| Drug Class | Interacting Drug | Effect of this compound Co-administration |
| Steroid Hormones | Dienogest, Chlormadinone acetate, Cyproterone acetate, Desogestrel, Drospirenone, Diethylstilbestrol | The metabolism of the steroid can be increased. drugbank.com |
| Analgesics | Paracetamol, Opioids (e.g., Methadone) | The metabolism of the analgesic may be increased, potentially decreasing therapeutic effects and, in the case of paracetamol, increasing the risk of hepatotoxicity. For opioids, this can lead to lower plasma levels and possible withdrawal symptoms. medsafe.govt.nz |
| Antiarrhythmics | Disopyramide, Lidocaine | The metabolism of the antiarrhythmic may be increased, potentially requiring dosage adjustments. medsafe.govt.nz |
| Antifungals | Griseofulvin, Itraconazole, Ketoconazole | The efficacy of the antifungal may be reduced due to decreased plasma concentrations. medsafe.govt.nz |
Impact on Metabolism of Other Antiepileptic Drugs (e.g., Carbamazepine, Lamotrigine)
Alterations in Drug Excretion Rates
In addition to affecting metabolism, this compound can alter the excretion rate of certain drugs, which can lead to lower serum levels and a potential reduction in efficacy. drugbank.com
| Interacting Drug | Effect of this compound Co-administration |
| Aminophylline | May increase the excretion rate of Aminophylline. drugbank.com |
| Bromotheophylline | May increase the excretion rate of Bromotheophylline. drugbank.com |
| Caffeine | May increase the excretion rate of Caffeine. drugbank.com |
Broader Research Applications and Translational Implications
Metharbital as a Research Tool for Barbiturate (B1230296) Pharmacology
This compound has served as a crucial reference compound in the study of barbiturate pharmacology. Its N-methylated structure distinguishes it from other barbiturates like phenobarbital (B1680315) and allows for comparative studies on structure-activity relationships. Researchers utilize this compound to investigate the effects of this class of drugs on neuronal function and synaptic transmission.
One of the key areas of research has been its metabolism. This compound is primarily metabolized in the liver through N-demethylation to its active metabolite, barbital (B3395916). karger.com This metabolic pathway, mediated by cytochrome P450 enzymes, has been a subject of investigation to understand the pharmacokinetics and drug-drug interactions of barbiturates. Studies in rats with induced liver damage have shown that the metabolism of this compound and the subsequent elimination of barbital are sensitive indicators of hepatic drug-metabolizing capacity. karger.com This has led to the proposal of using the urinary elimination of barbital after this compound administration as a potential laboratory test to evaluate liver function. karger.com
In vitro studies using rat liver microsomes have further elucidated the specifics of its metabolism. These studies have shown that this compound competes with other drugs, such as trimethadione (B1683041), for the same demethylating enzyme system, providing insights into potential drug interactions. annualreviews.org The inhibitory effect of its demethylated product on its own metabolism has also been a point of interest in understanding the complex feedback mechanisms involved in drug metabolism. annualreviews.org
Insights into GABAergic Synaptic Transmission from this compound Studies
This compound's primary mechanism of action involves the enhancement of GABAergic synaptic transmission, making it a valuable tool for studying the gamma-aminobutyric acid (GABA) system. drugbank.com It binds to a specific site on the GABAA receptor, which is associated with a chloride ion channel. drugbank.comnih.gov This binding action increases the duration for which the chloride channel remains open, thereby prolonging the postsynaptic inhibitory effect of GABA. drugbank.compharmacompass.com This potentiation of GABAergic tone is believed to be the basis for its anticonvulsant and sedative effects. drugbank.com
Research has demonstrated that this compound's interaction with the GABAA receptor leads to a decrease in GABA-sensitive neuronal calcium conductance. drugbank.comnih.gov Furthermore, in vitro assays have shown that this compound can inhibit the binding of other ligands to the GABAA receptor, with a measured IC50 of 10 uM for inhibiting the binding of [3H]DHP (dihydropicrotoxinin) to rat brain membrane fragments. ncats.io These findings have contributed to a deeper understanding of the molecular pharmacology of the GABAA receptor and the allosteric modulation of its function by barbiturates.
Beyond its direct effects on GABAA receptors, research suggests that barbiturates like this compound may also directly inhibit excitatory AMPA-type glutamate (B1630785) receptors, leading to a suppression of glutamatergic neurotransmission. drugbank.compharmacompass.com This dual action on both inhibitory and excitatory systems highlights the complex ways in which barbiturates modulate neuronal excitability.
Historical Contribution to Antiepileptic Drug Development Research
Patented in 1905 and introduced for the treatment of epilepsy in 1952, this compound has a significant place in the history of antiepileptic drug (AED) development. nih.govwikipedia.org Marketed under the brand name Gemonil, it provided an alternative to phenobarbital for the management of seizures. wikipedia.org Its use in clinical practice, particularly against myoclonic spasms in infants, provided valuable data on the efficacy and limitations of barbiturates as a class of AEDs.
Applications in Forensic Toxicology Research and Method Development
The detection and quantification of barbiturates in biological samples are critical tasks in forensic toxicology. ontosight.ai this compound has been included in the development and validation of various analytical methods for identifying and measuring barbiturates in forensic contexts, such as in cases of suspected poisoning or substance abuse. ontosight.ai
Various chromatographic techniques have been developed for the analysis of this compound and other barbiturates in biological matrices like blood and urine. ontosight.ai These methods often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for sensitive and specific detection. ontosight.ai For instance, a study demonstrated the successful separation and detection of five barbiturates, including this compound, in human urine using a novel thermoresponsive polymer separation column in an HPLC system. researchgate.netresearchgate.net This method showed good linearity, accuracy, and precision, highlighting its potential for use in forensic toxicology. researchgate.netresearchgate.net
The development of robust analytical methods is crucial as the results of forensic toxicological analyses are often used in the judicial system, requiring unambiguous identification and accurate quantification of substances. ous-research.no The inclusion of this compound in these multi-analyte methods contributes to the comprehensive screening capabilities necessary in modern forensic laboratories. ous-research.noijsra.net
Q & A
Q. What are the key pharmacological properties of metharbital, and how do they inform experimental design in preclinical studies?
this compound (5,5-diethyl-1-methylbarbituric acid) is a barbiturate derivative with anticonvulsant and sedative properties. Its mechanism of action involves enhancing GABAA receptor-mediated inhibition, similar to other barbiturates . To study its efficacy, preclinical models (e.g., rodent seizure assays) should include dose-response curves and control groups for GABAergic activity. Quantify outcomes using behavioral scoring (e.g., Racine scale for seizures) paired with EEG monitoring to correlate biochemical and clinical effects .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound for in vitro studies?
Follow protocols from peer-reviewed syntheses, emphasizing purity verification via HPLC (>98%) and structural confirmation through NMR and mass spectrometry . Document solvent systems, reaction temperatures, and crystallization methods. For in vitro assays (e.g., receptor binding), standardize buffer conditions (pH 7.4, 37°C) and validate results against reference compounds like phenobarbital .
Q. What methodological considerations are critical when designing clinical trials to assess this compound’s therapeutic window?
Use double-blind, placebo-controlled designs with stratified randomization based on patient demographics (e.g., age, seizure type). Monitor plasma concentrations to avoid toxicity (therapeutic range: 10–40 µg/mL). Include safety endpoints (e.g., sedation, hepatotoxicity) and validate efficacy via seizure frequency reduction. Reference WHO guidelines for barbiturate trials to align with ethical and regulatory standards .
Advanced Research Questions
Q. How should researchers address contradictory findings in studies evaluating this compound’s abuse potential versus its clinical benefits?
Contradictions often arise from variability in abuse liability models (e.g., self-administration vs. conditioned place preference). Conduct meta-analyses of preclinical and clinical data, adjusting for covariates like dose, administration route, and population (e.g., epilepsy patients vs. healthy volunteers). Use the WHO’s “likelihood of abuse” framework to contextualize findings, emphasizing its low public health risk relative to therapeutic value . Triangulate data with epidemiological surveys to resolve discrepancies .
Q. What advanced statistical methods are suitable for analyzing this compound’s long-term neurocognitive effects in longitudinal studies?
Apply mixed-effects models to account for repeated measures and dropout rates. Use propensity score matching to control for confounding variables (e.g., concomitant medications). For neuroimaging data (e.g., fMRI), integrate machine learning algorithms to identify biomarkers of cognitive decline. Validate results via bootstrapping or cross-validation to ensure robustness .
Q. How can interdisciplinary approaches resolve gaps in understanding this compound’s metabolism across diverse populations?
Combine pharmacokinetic modeling (e.g., PBPK simulations) with genomic analyses (CYP450 polymorphisms) to predict metabolic variability. Collaborate with bioinformatics teams to mine electronic health records for real-world dosing patterns. Validate findings using in vitro hepatocyte models from ethnically diverse donors. Publish negative results to clarify population-specific thresholds for toxicity .
Methodological Guidance
- Data Contradiction Analysis : Use the CONSORT checklist for clinical trials and PRISMA for systematic reviews. Highlight limitations in methodology sections (e.g., small sample sizes, heterogenous cohorts) .
- Experimental Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed method descriptions, including raw data deposition in repositories like Zenodo .
- Ethical Compliance : Align with WHO recommendations for barbiturate research, particularly in vulnerable populations (e.g., pediatric epilepsy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
